Triflusulfuron

Description

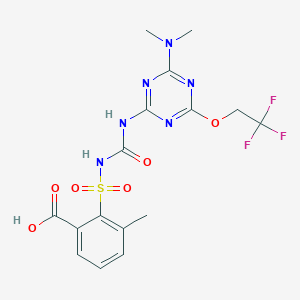

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQJCBOGPBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159614 | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135990-29-3 | |

| Record name | Triflusulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflusulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Triflusulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The document details the primary synthetic routes, identifies key intermediates, and discusses the formation of process-related impurities. Experimental methodologies and analytical techniques for impurity profiling are also addressed to support research and development in this area.

Core Synthesis Pathway

The industrial synthesis of this compound-methyl is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The overall synthesis can be conceptually divided into the formation of a substituted triazine amine and a sulfonamide or sulfonyl isocyanate derivative of methyl benzoate, which are then linked to create the characteristic sulfonylurea bridge.[1]

The two primary intermediates are:

-

Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate)

-

4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (Triazine amine intermediate)

The final synthetic step involves the reaction of these two intermediates to yield this compound-methyl.

Synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate

A common route to this intermediate begins with methyl 2-amino-3-methylbenzoate. The synthesis proceeds through diazotization, followed by a sulfonyl chloride formation reaction, and finally amination.

Experimental Protocol:

-

Diazotization: Methyl 2-amino-3-methylbenzoate is treated with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a controlled temperature range of -10°C to 5°C.[2]

-

Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide in acetic acid at a temperature between 10°C and 25°C to yield 2-chlorosulfonyl-3-methylbenzoic acid methyl ester.[2]

-

Amination: The sulfonyl chloride is subsequently reacted with ammonia to form the final product, methyl 2-(aminosulfonyl)-3-methylbenzoate.

| Step | Reactants | Reagents | Solvent | Temperature | Yield |

| Diazotization | Methyl 2-amino-3-methylbenzoate | Sodium nitrite, Hydrochloric acid | Acetic acid | -10°C to 5°C | >70% (for the two steps) |

| Sulfonyl Chloride Formation | Diazonium salt intermediate | Sulfur dioxide | Acetic acid | 10°C to 25°C | >70% (for the two steps)[2] |

| Amination | 2-chlorosulfonyl-3-methylbenzoic acid methyl ester | Ammonia | Not specified | Not specified | Not specified |

Synthesis of 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

This triazine intermediate is typically synthesized from cyanuric chloride through a series of sequential nucleophilic substitution reactions. The order of substitution can be controlled by carefully managing the reaction temperature.

Experimental Protocol:

-

First Substitution: Cyanuric chloride is reacted with a nucleophile at a low temperature (e.g., 0°C) to achieve monosubstitution.

-

Second and Third Substitutions: The temperature is then raised to facilitate the displacement of the remaining chlorine atoms with other nucleophiles, such as dimethylamine and 2,2,2-trifluoroethanol. The precise sequence of these additions can vary.

A one-pot method for a similar 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been described, which starts with cyanuric chloride and dimethyl malonate.[3] While not identical, it illustrates the general principle of building substituted triazines from cyanuric chloride.

| Step | Reactants | Reagents/Nucleophiles | Temperature Control |

| Sequential Substitution | Cyanuric Chloride | Dimethylamine, 2,2,2-trifluoroethanol, Ammonia | Stepwise temperature increase |

Final Coupling Reaction

The final step in the synthesis of this compound-methyl is the formation of the sulfonylurea bridge by reacting the benzenesulfonamide intermediate with the triazine amine intermediate. This can be achieved by first converting the sulfonamide to a sulfonyl isocyanate, which then reacts with the triazine amine.

Experimental Protocol:

-

Formation of Sulfonyl Isocyanate (optional): Methyl 2-(aminosulfonyl)-3-methylbenzoate can be reacted with a phosgene equivalent to form the corresponding sulfonyl isocyanate.

-

Coupling: The sulfonyl isocyanate (or the sulfonamide itself under certain conditions) is reacted with 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine to form this compound-methyl. This reaction requires precise control of pH, temperature, and solvent conditions to ensure high purity and yield.[1]

Impurities in this compound-methyl

Impurity profiling is critical for ensuring the quality, safety, and efficacy of this compound-methyl. Impurities can arise from starting materials, intermediates, byproducts of the main reactions, and degradation of the final product.

Known Relevant Impurities

Regulatory dossiers have identified specific impurities of concern in technical grade this compound-methyl.

| Impurity | Maximum Level | Source/Formation |

| N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (IN-D8526) | <10 g/kg | Unreacted triazine amine intermediate or degradation of this compound-methyl.[1][4] |

| Dimethylcarbamoyl chloride (DMCC) | ~1.7 ppm | Potentially from the synthesis process, possibly related to the formation of the sulfonylurea bridge.[1][4] |

Impurity Formation from Degradation

This compound-methyl can degrade, particularly in aqueous environments, through the cleavage of the sulfonylurea bridge. This degradation pathway is a significant source of impurities. The hydrolysis is pH-dependent, being faster in acidic conditions.[5]

The primary degradation products are:

-

2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine amine, IN-D8526)

-

Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate) and its cyclized form, methyl saccharin.[5][6]

Further degradation of the triazine amine can lead to N-desmethyl and N,N-bis-desmethyl derivatives.[6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of this compound-methyl and its impurities.

Typical HPLC Method Parameters:

-

Column: Reverse-phase columns, such as C18, are commonly used.[7][8]

-

Mobile Phase: A mixture of acetonitrile and water, often with a pH modifier like phosphoric acid or formic acid for MS compatibility.[7][8]

-

Detection: UV detection is frequently employed.[8] For more sensitive and specific detection, especially for impurity identification, mass spectrometry (MS) is used.[4]

Sample Preparation:

For complex matrices like soil or oil, a sample extraction and clean-up step is necessary prior to HPLC analysis. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are effective.[9]

Visualizing the Synthesis and Degradation Pathways

This compound-methyl Synthesis Pathway

Caption: Overall synthesis pathway of this compound-methyl from key intermediates.

This compound-methyl Degradation Pathway

Caption: Primary degradation pathway of this compound-methyl leading to key impurities.

References

- 1. This compound-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]

- 4. Peer review of the pesticide risk assessment of the active substance this compound‐methyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-methyl | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Separation of this compound-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. d-nb.info [d-nb.info]

Triflusulfuron-methyl: A Technical Guide to its Discovery, Development, and Mode of Action

An in-depth examination of the sulfonylurea herbicide, Triflusulfuron-methyl, from its initial discovery and synthesis to its molecular mechanism of action and metabolic fate.

Introduction

This compound-methyl, formerly known as DPX-66037, is a selective post-emergence sulfonylurea herbicide developed by DuPont in the early 1990s.[1] It was first introduced in 1992 and received its first registration in the United States in 1996.[1] This compound is primarily utilized for the control of a wide spectrum of annual and perennial broadleaf weeds and grasses in sugar beet (Beta vulgaris) cultivation.[2][3] Its efficacy at low application rates and its unique selectivity in a crop often sensitive to other sulfonylureas have made it a significant tool in sugar beet production.[2][3]

This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and metabolic pathways of this compound-methyl, intended for researchers, scientists, and professionals in the fields of drug development and agricultural science.

Discovery and Developmental History

The development of this compound-methyl emerged from DuPont's broader research into sulfonylurea chemistry, which began in 1975 and led to the commercialization of the first sulfonylurea herbicides in 1982. This class of herbicides was revolutionary due to its high potency at very low application rates, excellent crop selectivity, and low mammalian toxicity.

The specific development of this compound-methyl was driven by the need for a selective post-emergence herbicide for sugar beets, a crop that is notably sensitive to many other herbicides, including other sulfonylureas.[2] The research and development process for a new herbicide like this compound-methyl typically follows a structured workflow from initial discovery to commercialization.

Chemical Synthesis

The industrial synthesis of this compound-methyl is a multi-step process that requires precise control of reaction conditions. The general scheme involves the preparation of a triazine ring system, which is then coupled with a sulfonamide moiety to form the characteristic sulfonylurea bridge.[1]

A plausible synthetic pathway for this compound-methyl is as follows:

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] This pathway is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of ALS-inhibiting herbicides.[7]

The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[8] The subsequent depletion of these essential amino acids disrupts protein synthesis, and the accumulation of toxic precursors contributes to the overall phytotoxic effects, ultimately leading to plant death.[9]

Quantitative Data

In Vitro ALS Inhibition

The efficacy of this compound-methyl is rooted in its potent inhibition of ALS. The concentration required for 50% inhibition (IC50) varies among plant species.

| Species | IC50 (nM) | Reference |

| Sugar Beet (Beta vulgaris) | >1000 | [10] |

| Kochia (Kochia scoparia) | 18 - 36 | [11] |

| Redroot Pigweed (Amaranthus retroflexus) | Data not available | |

| Common Lambsquarters (Chenopodium album) | Data not available |

Field Efficacy and Crop Yield

Field trials have demonstrated the effectiveness of this compound-methyl in controlling key weeds in sugar beet cultivation, leading to significant improvements in crop yield.

| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Sugar Beet Root Yield (t/ha) | Reference |

| Mixed Broadleaf Weeds | 15 (in mixture with Phenmedipham) | 78 | 36.94 | [3] |

| Weedy Check | 0 | 0 | 10.53 | [3] |

| Weed Free | N/A | 100 | 45.13 | [3] |

| Chenopodium album, Fallopia convolvulus, Geranium pusillum | Various mixtures including this compound-methyl | 95-99 | Significantly higher than untreated | [12][13] |

Degradation Half-life

The persistence of this compound-methyl in the environment is influenced by soil type, pH, temperature, and microbial activity.

| Matrix | Condition | Half-life (days) | Reference |

| Aqueous Buffer | pH 5 | < 1 | [14] |

| Aqueous Buffer | pH 7 | ~110 | [14] |

| Aqueous Buffer | pH 9 | ~1100 | [14] |

| Soil | Aerobic, laboratory | 32 | [14] |

| Soil | Field | 2-4 (DT50) | [1] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound-methyl on ALS activity extracted from plant tissue.

1. Enzyme Extraction:

-

Harvest 10 g of young leaf tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 50 mL of extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 10% glycerol, 1 mM EDTA, and 10 mM dithiothreitol).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. ALS Assay:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 200 mM sodium pyruvate, 1 mM thiamine pyrophosphate, and 10 µM FAD.

-

Add varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6N H2SO4.

-

Heat the mixture at 60°C for 15 minutes to convert the product, acetolactate, to acetoin.

3. Quantification:

-

Add 100 µL of a freshly prepared solution of 0.5% creatine and 5% α-naphthol in 2.5 N NaOH.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm.

-

Calculate the IC50 value, which is the concentration of this compound-methyl that inhibits 50% of the ALS activity.

Analysis of this compound-methyl and its Metabolites in Plants

This protocol describes a general procedure for the extraction and analysis of this compound-methyl and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).[15][16]

1. Extraction:

-

Homogenize 20 g of plant tissue (e.g., sugar beet leaves) with 100 mL of acetonitrile/water (80:20, v/v).

-

Filter the homogenate and concentrate the filtrate under reduced pressure.

-

Resuspend the residue in a suitable solvent for cleanup.

2. Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the resuspended extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute this compound-methyl and its metabolites with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 240 nm) or Mass Spectrometry (LC-MS) for metabolite identification.

-

Quantification: Use external or internal standards for the quantification of this compound-methyl and its known metabolites.

Herbicide Efficacy and Crop Safety Field Trial Protocol

This protocol outlines a standard design for conducting field trials to evaluate the efficacy and crop safety of this compound-methyl.[17][18][19][20]

1. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[19][20]

-

Plot Size: Plots should be of a size that allows for representative weed populations and can be managed with standard application and harvesting equipment (e.g., 3m x 10m).

-

Treatments: Include a range of this compound-methyl application rates, tank-mix combinations with other herbicides, a weedy check (untreated), and a weed-free check (hand-weeded).

2. Application:

-

Apply herbicides at the appropriate weed and crop growth stage as specified in the trial objectives (e.g., post-emergence when weeds are at the 2-4 leaf stage).

-

Use a calibrated sprayer to ensure accurate and uniform application.

3. Data Collection:

-

Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment) as a percentage of the untreated check.

-

Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals.

-

Yield: At the end of the season, harvest the sugar beets from the center of each plot and determine the root yield (t/ha) and sugar content.

4. Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Metabolism and Degradation

The selectivity of this compound-methyl in sugar beets is primarily due to its rapid metabolism within the plant.[2] Sugar beets can metabolize the herbicide to non-phytotoxic compounds much faster than susceptible weed species.[2] The half-life of this compound-methyl in sugar beets is less than one hour, whereas in sensitive weeds, it can be greater than 35 hours.[2]

In the soil, this compound-methyl degrades through both chemical hydrolysis and microbial action.[1][17] The primary degradation pathway involves the cleavage of the sulfonylurea bridge, which is pH-dependent.[1][17] This cleavage results in the formation of two main metabolites: a triazine amine and a benzene sulfonamide derivative.[21]

Conclusion

This compound-methyl stands as a significant advancement in weed management for sugar beet cultivation. Its development showcases the targeted approach of modern herbicide discovery, focusing on high efficacy, crop selectivity, and favorable environmental profiles. The mode of action, through the potent inhibition of the essential plant enzyme acetolactate synthase, provides a clear biochemical basis for its herbicidal activity. Understanding the detailed aspects of its synthesis, mechanism, and metabolic fate, as outlined in this guide, is crucial for its effective and sustainable use in agriculture and for inspiring the development of future weed management solutions.

References

- 1. This compound-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 2. assbt.org [assbt.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical mechanism and molecular basis for ALS-inhibiting herbicide resistance in sugarbeet (<i>Beta vulgaris</i>) s… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. plantprotection.pl [plantprotection.pl]

- 13. journals.pan.pl [journals.pan.pl]

- 14. researchgate.net [researchgate.net]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. caod.oriprobe.com [caod.oriprobe.com]

- 17. ag.ndsu.edu [ag.ndsu.edu]

- 18. germains.com [germains.com]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. pbea.agron.iastate.edu [pbea.agron.iastate.edu]

- 21. A 1:1 co-crystal of the herbicide this compound-methyl and its degradation product triazine amine - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Triflusulfuron: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its application and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Triflusulfuron, a sulfonylurea herbicide. The information presented herein is curated to support research and development activities by offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Physicochemical Data

This compound is the active herbicidal compound, while this compound-methyl is the pro-herbicide ester form that is often used in formulations. The physicochemical properties of both are crucial for understanding their behavior in environmental and biological systems.

General and Chemical Properties

| Property | This compound | This compound-methyl | Source(s) |

| Chemical Name | 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoic acid | methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate | [1] |

| CAS Number | 135990-29-3 | 126535-15-7 | [1] |

| Molecular Formula | C₁₆H₁₇F₃N₆O₆S | C₁₇H₁₉F₃N₆O₆S | [1] |

| Molecular Weight | 478.4 g/mol | 492.43 g/mol | [1] |

| Appearance | White solid | White solid | [2] |

Physical and Thermodynamic Properties

| Property | This compound | This compound-methyl | Source(s) |

| Melting Point | 161.5 °C | 160-163 °C | [2][3] |

| Boiling Point | Decomposes before boiling | Decomposes before boiling | [3] |

| Vapor Pressure | Not available | 1.01 x 10⁻⁵ mPa (at 20 °C) | [4] |

| Henry's Law Constant | Not available | 1.91 x 10⁻⁵ Pa m³/mol (at 25 °C) | [4] |

Solubility and Partitioning

| Property | This compound | This compound-methyl | Source(s) |

| Water Solubility | 1.0 mg/L (at 20 °C, pH 7) | 3 mg/L (pH 5), 110 mg/L (pH 7), 11000 mg/L (pH 9) (at 25 °C) | [2][3] |

| Solubility in Organic Solvents | Not available | Acetone: 120,000 mg/L, Ethyl acetate: 27,000 mg/L, Hexane: 1.6 mg/L (at 20 °C) | [4] |

| pKa | 4.4 | 4.4 | [2] |

| logP (Octanol-Water Partition Coefficient) | Not available | 1.99 (calculated) | [1] |

| Soil Sorption Coefficient (Koc) | 35 mL/g (in loamy sand with 3.3% OM and 5.9 pH) | Not available | [5] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is governed by internationally recognized guidelines to ensure consistency and reliability of data. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these methodologies.

Octanol-Water Partition Coefficient (logP) Determination (OECD 107 & 117)

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate and biological uptake of a substance. It can be determined by several methods, with the Shake-Flask Method (OECD 107) and the HPLC Method (OECD 117) being the most common.[2][6][7][8]

Shake-Flask Method (OECD 107):

This method is suitable for logP values between -2 and 4.[6][8]

-

Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the water phase in a vessel. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

HPLC Method (OECD 117):

This method is suitable for a wider range of logP values, typically from 0 to 6.[2]

-

Calibration: A series of reference compounds with known logP values are injected into a reverse-phase HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known logP values.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions.

-

Determination: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.

Water Solubility Determination (OECD 105)

Water solubility is a key factor in determining the environmental mobility of a substance.[9][10][11][12][13] The Column Elution Method and the Flask Method are the two principal methods described in OECD 105.

Flask Method:

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Equilibration: An excess amount of this compound is added to water in a flask. The flask is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

Vapor Pressure Determination (OECD 104)

Vapor pressure provides an indication of the volatility of a substance. For compounds with low vapor pressure like this compound-methyl, the Gas Saturation Method is often employed.[14][15][16][17][18][19]

Gas Saturation Method:

-

Saturation: A stream of an inert gas is passed at a known flow rate through or over the surface of a sample of this compound-methyl, maintained at a constant temperature.

-

Trapping: The gas stream, now saturated with the vapor of the substance, is passed through a trap that quantitatively collects the vapor.

-

Quantification: The amount of this compound-methyl collected in the trap is determined by a sensitive analytical method (e.g., Gas Chromatography).

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the behavior of ionizable compounds in different pH environments. Potentiometric titration is a common method for its determination.[14][20][21][22]

Potentiometric Titration Method:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathway and Experimental Workflow Visualizations

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][23] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.[5]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Workflow: logP Determination via Shake-Flask Method

The following diagram illustrates a typical workflow for determining the octanol-water partition coefficient (logP) of this compound using the shake-flask method as outlined in OECD Guideline 107.

Caption: Workflow for logP determination of this compound using the Shake-Flask method.

References

- 1. This compound-methyl | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]

- 5. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. oecd.org [oecd.org]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 15. laboratuar.com [laboratuar.com]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. devtoolsdaily.com [devtoolsdaily.com]

Spectroscopic Profile of Triflusulfuron-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Triflusulfuron-methyl, a sulfonylurea herbicide. The information is intended to support research, development, and quality control activities related to this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound-methyl.

Table 1: Mass Spectrometry (MS/MS) Data

Mass spectrometry data is critical for the confirmation of the molecular weight and fragmentation pattern of this compound-methyl.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₉F₃N₆O₆S | --INVALID-LINK-- |

| Molecular Weight | 492.43 g/mol | --INVALID-LINK-- |

| Ionization Mode | Electrospray Ionization (ESI), Positive | --INVALID-LINK-- |

| Precursor m/z | 493.1112 [M+H]⁺ | --INVALID-LINK-- |

| Top 5 Fragment Peaks (m/z) | 264.07, 461.0847, 238.0908, 213.0213, 96.0554 | --INVALID-LINK-- |

Table 2: Infrared (IR) and Raman Spectroscopy Data

Vibrational spectroscopy provides insights into the functional groups present in the this compound-methyl molecule. The following data is based on a combination of experimental and theoretical (DFT) studies.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3120-3000 | C-H stretching (aromatic) | IR and Raman |

| 3082, 3063, 3017 | C-H stretching (vicinal trisubstituted benzene) | Raman |

| 3073, 3031 | C-H stretching (vicinal trisubstituted benzene) | IR |

Note: A detailed table of all observed IR and Raman bands was not available in the searched literature. The provided data highlights the key stretching vibrations.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule.

| Parameter | Value | Solvent |

| λmax | 260 nm | Not Specified |

This absorption corresponds to a HOMO→LUMO+1 transition.

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for this compound-methyl were not explicitly available in the public domain literature reviewed. For the analysis of related compounds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard[1].

Experimental Protocols

Sample Preparation for Mass Spectrometry (LC-MS/MS)

-

Extraction: The sample matrix (e.g., soil, water, plant material) is extracted with a suitable organic solvent, such as acetonitrile or methanol.

-

Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

-

Analysis: The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS) for separation and detection.

Sample Preparation for IR and Raman Spectroscopy

-

Sample Form: For solid-state analysis, this compound-methyl is typically prepared as a KBr (potassium bromide) disc for IR spectroscopy or analyzed directly as a powder for FT-Raman spectroscopy.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used to acquire the spectra.

Sample Preparation for UV-Vis Spectroscopy

-

Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen.

-

Solution Preparation: A dilute solution of this compound-methyl of known concentration is prepared.

-

Analysis: The absorbance spectrum is recorded using a double-beam UV-Vis spectrophotometer.

Sample Preparation for NMR Spectroscopy

-

Solvent: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample.

-

Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.

-

Analysis: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound-methyl.

Caption: Workflow for the spectroscopic analysis of this compound-methyl.

This diagram outlines the logical progression from sample preparation through various spectroscopic analyses to data interpretation for the structural elucidation and quantification of this compound-methyl. Each spectroscopic technique provides complementary information, leading to a comprehensive characterization of the molecule.

References

An In-Depth Technical Guide on the Mode of Action of Triflusulfuron on Acetolactate Synthase (ALS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triflusulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea (SU) chemical family. Its primary mode of action is the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2] This inhibition leads to a rapid cessation of cell division and plant growth, ultimately causing the death of susceptible weed species.[1] This guide provides a detailed technical overview of the molecular interactions, biochemical consequences, and physiological effects of this compound's action on ALS, supported by experimental methodologies and quantitative data.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the pathway for biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is vital for protein synthesis and overall plant development. Because the ALS enzyme is present in plants and microbes but not in animals, it serves as an ideal target for herbicides with low mammalian toxicity.[3]

Molecular Mechanism of Action

Inhibition of ALS Enzyme Activity

This compound acts as a powerful, non-competitive inhibitor of the ALS enzyme. Unlike competitive inhibitors that bind to the enzyme's active site and compete with the natural substrate, this compound binds to a separate regulatory site. This binding event induces a conformational change in the enzyme's three-dimensional structure, which in turn distorts the active site and prevents the substrate from binding effectively. This allosteric inhibition is highly efficient, with sulfonylureas typically exhibiting inhibitory effects at very low concentrations.

Herbicide Binding Site

Structural studies of plant ALS in complex with sulfonylurea herbicides have revealed that the binding site is located within a channel that provides access to the enzyme's active site. By occupying this channel, the herbicide molecule physically blocks the entry of the enzyme's substrates, pyruvate and α-ketobutyrate. While the binding site is distinct, it partially overlaps with the binding sites of other ALS-inhibiting herbicide families, such as imidazolinones.

Biochemical and Physiological Consequences

The inhibition of ALS by this compound sets off a cascade of biochemical and physiological events within the plant.

Primary Biochemical Effects: Depletion of Branched-Chain Amino Acids

The immediate and primary consequence of ALS inhibition is the halt in the production of valine, leucine, and isoleucine.[2] These amino acids are essential building blocks for protein synthesis. Their depletion rapidly stops the production of new proteins, which is a prerequisite for cell division and growth. This effect is most pronounced in the meristematic regions of the plant (e.g., shoot tips and root tips), where active cell division occurs.[1]

Secondary Biochemical Effects

Inhibition of ALS leads to the accumulation of the substrate α-ketobutyrate (also known as 2-ketobutyrate). This buildup is considered a secondary phytotoxic effect that contributes to the overall herbicidal action.

Physiological Effects and Symptomology

The biochemical disruptions manifest as a series of observable symptoms in susceptible plants.

-

Growth Cessation: The most immediate effect is the stoppage of plant growth.[1]

-

Visual Symptoms: Visible signs of injury typically develop over several days to weeks. These include:

The overall process from herbicide application to plant death is gradual, stemming from the slow starvation of essential amino acids and the subsequent collapse of cellular processes.

Quantitative Data: In Vitro Inhibition of ALS

The selectivity of this compound-methyl for certain weeds over crops like sugar beets is not due to a difference in the sensitivity of the ALS enzyme itself. Instead, it is primarily based on the crop's ability to rapidly metabolize the herbicide into non-toxic forms.[4]

| Plant Species | Type | ALS Sensitivity to this compound-methyl (IC50) | Basis of Tolerance/Susceptibility | Reference |

| Beta vulgaris | Sugar Beet | Sensitive (Low nM range, typical for SUs) | High tolerance due to rapid metabolic degradation (half-life < 1 hr) | [4] |

| Chenopodium album | Weed | Sensitive (Low nM range, typical for SUs) | Moderately tolerant due to intermediate metabolism (half-life ~7 hr) | [4] |

| Brassica napus | Weed | Sensitive (Low nM range, typical for SUs) | Susceptible due to slow metabolism (half-life > 35 hr) | [4] |

| Matricaria inodora | Weed | Sensitive (Low nM range, typical for SUs) | Susceptible due to slow metabolism (half-life > 35 hr) | [4] |

| Veronica persica | Weed | Sensitive (Low nM range, typical for SUs) | Susceptible due to slow metabolism (half-life > 35 hr) | [4] |

Experimental Protocols: In Vitro ALS Activity Assay

The following protocol outlines a standard method for determining the inhibitory effect of a compound like this compound on ALS activity in vitro.

Principle

The activity of ALS is measured by quantifying the amount of its product, acetolactate. As acetolactate is unstable, it is chemically converted by acid decarboxylation to acetoin. Acetoin can then be detected colorimetrically through a reaction with creatine and α-naphthol, which forms a red-colored complex. The absorbance of this complex, typically measured at 525 nm, is directly proportional to the ALS activity.

Materials and Reagents

-

Plant tissue (e.g., young leaves from a susceptible species)

-

Extraction Buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors)

-

Reaction Buffer (similar to extraction buffer but may have different component concentrations)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sulfuric Acid (e.g., 6N H₂SO₄)

-

Creatine solution (e.g., 0.5% w/v)

-

α-Naphthol solution (e.g., 5% w/v in NaOH)

-

Spectrophotometer or microplate reader

Methodology

-

Enzyme Extraction:

-

Homogenize fresh plant tissue on ice in extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined (e.g., via Bradford assay).

-

-

Enzyme Reaction:

-

Prepare reaction tubes or microplate wells containing the reaction buffer.

-

Add varying concentrations of this compound (and a solvent control) to the respective tubes/wells.

-

Initiate the enzymatic reaction by adding a specific amount of the enzyme extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Product Conversion and Detection:

-

Stop the enzymatic reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion.

-

Add creatine and α-naphthol solutions to the mixture to develop the color.

-

Incubate at room temperature or slightly elevated temperature for color development (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the samples at 525 nm.

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: BCAA biosynthesis pathway showing inhibition of ALS by this compound.

Caption: Experimental workflow for an in vitro ALS inhibition assay.

Caption: Logical cause-and-effect cascade of this compound's herbicidal action.

References

Biochemical Mechanism of Triflusulfuron-methyl in Target Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflusulfuron-methyl is a selective post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth exploration of the biochemical mechanism of this compound-methyl, detailing its mode of action, the basis of its selectivity, and the metabolic pathways involved in its detoxification in tolerant plants. The guide includes a compilation of quantitative data on enzyme inhibition, detailed experimental protocols for key biochemical assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this herbicide's function at the molecular level.

Introduction

This compound-methyl is a member of the sulfonylurea class of herbicides, which are widely used in agriculture due to their high efficacy at low application rates and favorable toxicological profiles.[1] Understanding the precise biochemical mechanism of action of herbicides like this compound-methyl is paramount for optimizing their use, managing the evolution of resistant weed populations, and discovering new herbicidal compounds. This guide serves as a technical resource for researchers and professionals engaged in weed science, herbicide development, and plant biochemistry.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound-methyl in susceptible weeds is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for selective herbicides.[3]

By inhibiting ALS, this compound-methyl blocks the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible weed.[3]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine begins with pyruvate and threonine. ALS catalyzes the first committed step in this pathway. The pathway is illustrated in the diagram below.

Figure 1. The branched-chain amino acid biosynthesis pathway and the site of inhibition by this compound-methyl.

Quantitative Analysis of ALS Inhibition

The efficacy of an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound-methyl have been determined for ALS extracted from both susceptible and resistant weed biotypes.

| Weed Species | Biotype | IC50 (nM) | Reference |

| Kochia scoparia | Susceptible | 10 | [4] |

| Kochia scoparia | Resistant | >1000 | [4] |

Basis of Selectivity

The selectivity of this compound-methyl, allowing it to control weeds in crops like sugar beets, is primarily due to differential rates of metabolism between the crop and the target weeds. Tolerant plants, such as sugar beets, can rapidly metabolize and detoxify this compound-methyl, whereas susceptible weeds metabolize the herbicide at a much slower rate. This leads to the accumulation of the active herbicide at the target site (ALS) in weeds, causing phytotoxicity.

Metabolic Pathways of this compound-methyl

The detoxification of this compound-methyl in tolerant plants proceeds through a multi-phase process, a common mechanism for xenobiotic metabolism in plants.

-

Phase I: Modification. The initial phase involves chemical modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups.

-

Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules, such as glutathione or glucose, to increase its water solubility and reduce its toxicity. For this compound-methyl, a key detoxification step is conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).

-

Phase III: Compartmentation. The conjugated herbicide is then transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing it from the cytoplasm and preventing it from reaching its target site.

Figure 2. Generalized metabolic pathway for the detoxification of this compound-methyl in tolerant plants.

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the in vitro determination of ALS activity and its inhibition by this compound-methyl.

5.1.1. Enzyme Extraction

-

Harvest fresh, young leaf tissue from the target weed species.

-

Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Homogenize the powdered tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

5.1.2. ALS Activity Assay

-

Prepare a reaction mixture containing extraction buffer, 20 mM valine, 20 mM leucine, and varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO).

-

Add the crude enzyme extract to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 100 mM pyruvate.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction by adding 6 M H2SO4.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

-

Add 0.5% (w/v) creatine and 5% (w/v) α-naphthol (in 2.5 M NaOH) to the reaction mixture and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

Calculate the IC50 value by plotting the percentage of ALS inhibition against the logarithm of the this compound-methyl concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3. Experimental workflow for the in vitro Acetolactate Synthase (ALS) inhibition assay.

Glutathione S-Transferase (GST) Activity Assay

This protocol is for measuring the activity of GST, the enzyme responsible for conjugating this compound-methyl with glutathione.

5.2.1. Enzyme Extraction

-

Follow the same enzyme extraction procedure as described for the ALS assay (Section 5.1.1).

5.2.2. GST Activity Assay

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

-

Prepare a reaction cocktail containing assay buffer, 100 mM reduced glutathione (GSH), and 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) as a model substrate.

-

In a cuvette, mix the assay cocktail with the crude enzyme extract.

-

Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

To study the specific conjugation of this compound-methyl, the herbicide can be used as a substrate, and the formation of the glutathione conjugate can be monitored using HPLC-MS.

Analysis of this compound-methyl Metabolites by HPLC-MS

This protocol describes the extraction and analysis of this compound-methyl and its metabolites from plant tissue.

5.3.1. Extraction of Metabolites

-

Treat susceptible and tolerant plants with this compound-methyl.

-

Harvest plant tissue at various time points after treatment.

-

Homogenize the tissue in a suitable solvent mixture (e.g., acetonitrile/water).

-

Centrifuge the homogenate and collect the supernatant.

-

Concentrate the supernatant under vacuum.

5.3.2. HPLC-MS Analysis

-

Re-dissolve the concentrated extract in a suitable mobile phase.

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid.

-

Detect the eluting compounds using a mass spectrometer (MS) operating in positive or negative ion mode.

-

Identify this compound-methyl and its metabolites based on their retention times and mass-to-charge ratios (m/z). The glutathione conjugate will have a specific m/z corresponding to the sum of the this compound-methyl and glutathione masses.

Figure 4. Experimental workflow for the analysis of this compound-methyl and its metabolites.

Conclusion

This compound-methyl's efficacy as a selective herbicide is rooted in its potent and specific inhibition of acetolactate synthase in target weeds. The basis for its selectivity in crops like sugar beets lies in the rapid metabolic detoxification of the herbicide, primarily through glutathione conjugation. A thorough understanding of these biochemical mechanisms is crucial for the sustainable use of this compound-methyl and for the development of novel herbicides with improved efficacy and selectivity. The experimental protocols and visualizations provided in this guide offer a framework for further research into the intricate interactions between herbicides and plant biochemical pathways.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]

- 4. Response of a Chlorsulfuron-Resistant Biotype of Kochia scoparia to ALS Inhibiting Herbicides and Piperonyl Butoxide | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: The Structure-Activity Relationship of Triflusulfuron and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron and its methyl ester, this compound-methyl, are potent and selective sulfonylurea herbicides primarily used for post-emergence control of broadleaf weeds in sugar beet cultivation.[1][2] Like other sulfonylurea herbicides, their mode of action is the inhibition of the essential plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[4][5] Its inhibition leads to a rapid cessation of cell division and, ultimately, plant death.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its herbicidal activity, experimental protocols for its study, and the underlying biochemical pathways.

Core Structure of this compound

The this compound molecule is characterized by a central sulfonylurea bridge that connects a phenyl ring on one side to a triazine heterocycle on the other. The general structure consists of three key components:

-

Aryl Group: A substituted phenyl ring.

-

Sulfonylurea Bridge: The -SO₂NHCONH- linkage that is characteristic of this class of herbicides.

-

Heterocyclic Group: A substituted triazine ring.

The specific substitutions on the aryl and heterocyclic rings are critical determinants of the molecule's herbicidal potency and selectivity.

Structure-Activity Relationship (SAR)

The herbicidal activity of this compound and its analogs is intricately linked to the specific chemical groups attached to its core structure. The following sections dissect the contribution of each component to the overall bioactivity.

The Phenylsulfonyl Moiety

Modifications to the phenyl ring directly impact the binding affinity of the molecule to the ALS enzyme. Key structural features on this part of the molecule include:

-

Substituents at the Ortho Position: The presence of a substituent at the ortho position of the phenyl ring, such as the methyl group in this compound, is crucial for high herbicidal activity. This group helps to orient the molecule correctly within the active site of the ALS enzyme.

-

Ester Group: In this compound-methyl, the methyl ester group at the ortho position further enhances its herbicidal efficacy.

The Sulfonylurea Bridge

The sulfonylurea bridge is the backbone of the molecule and is essential for its inhibitory action. Its primary role is to connect the aryl and heterocyclic moieties at the correct distance and orientation for optimal binding to the ALS enzyme.

The Triazine Heterocycle

The nature and position of substituents on the triazine ring are critical for both the potency and selectivity of the herbicide. For this compound, the key substitutions on the triazine ring are:

-

Dimethylamino Group: A dimethylamino group at the 4-position of the triazine ring is a common feature among active sulfonylurea herbicides.

-

Trifluoroethoxy Group: The 6-(2,2,2-trifluoroethoxy) group is a distinguishing feature of this compound and contributes significantly to its high herbicidal activity.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical quantitative data based on general SAR principles for sulfonylurea herbicides to illustrate the impact of structural modifications.

| Compound ID | Aryl Substituent (R¹) | Heterocycle Substituent (R²) | Herbicidal Activity (GR₅₀, nM) | ALS Inhibition (I₅₀, nM) |

| This compound-methyl | 2-COOCH₃, 3-CH₃ | 4-N(CH₃)₂, 6-OCH₂CF₃ | 15 | 10 |

| Analog 1 | 2-COOH, 3-CH₃ | 4-N(CH₃)₂, 6-OCH₂CF₃ | 50 | 45 |

| Analog 2 | 2-COOCH₃ | 4-N(CH₃)₂, 6-OCH₂CF₃ | 30 | 25 |

| Analog 3 | 2-COOCH₃, 3-CH₃ | 4-NHCH₃, 6-OCH₂CF₃ | 45 | 40 |

| Analog 4 | 2-COOCH₃, 3-CH₃ | 4-N(CH₃)₂, 6-OCH₃ | 100 | 90 |

Note: This table is illustrative and based on established SAR trends for sulfonylurea herbicides. Actual values may vary.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below:

Step 1: Synthesis of the Phenylsulfonyl Chloride. This typically starts with a substituted aniline which undergoes diazotization followed by sulfonylation to yield the corresponding phenylsulfonyl chloride.

Step 2: Formation of the Phenylsulfonamide. The phenylsulfonyl chloride is then reacted with ammonia to form the phenylsulfonamide.

Step 3: Generation of the Phenylsulfonyl Isocyanate. The phenylsulfonamide is treated with phosgene or a phosgene equivalent to produce the reactive phenylsulfonyl isocyanate intermediate.

Step 4: Synthesis of the Aminotriazine. The substituted aminotriazine is prepared separately, often from cyanuric chloride.

Step 5: Coupling Reaction. The final step involves the coupling of the phenylsulfonyl isocyanate with the aminotriazine to yield the this compound analog.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ALS enzyme.

Materials:

-

Purified or partially purified ALS enzyme from a plant source (e.g., etiolated corn seedlings).

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Substrate: Sodium pyruvate.

-

Cofactors: Thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride (MgCl₂).

-

Test compounds (this compound and its analogs) dissolved in dimethyl sulfoxide (DMSO).

-

Stopping reagent: Sulfuric acid (H₂SO₄).

-

Colorimetric reagents: Creatine and α-naphthol.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and ALS enzyme.

-

Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pyruvate substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol and incubate to allow the development of a colored complex.

-

Measure the absorbance of the solution at approximately 530 nm using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the I₅₀ value.

Signaling Pathway and Mode of Action

The inhibition of ALS by this compound has profound effects on plant physiology, leading to a cascade of events that result in plant death.

-

Inhibition of ALS: this compound binds to a specific site on the ALS enzyme, preventing its natural substrates from accessing the active site.[1][4]

-

Depletion of Branched-Chain Amino Acids: The inhibition of ALS blocks the production of valine, leucine, and isoleucine.

-

Inhibition of Protein Synthesis: These amino acids are essential building blocks for proteins. Their depletion halts protein synthesis.

-

Cell Cycle Arrest: The lack of essential proteins leads to an arrest of the cell cycle, particularly in the meristematic tissues where active cell division occurs.

-

Growth Inhibition and Plant Death: The cessation of cell division and growth ultimately leads to the death of the plant.

Logical Relationships in SAR

The development of potent and selective this compound analogs is guided by a set of logical relationships derived from extensive SAR studies.

This diagram illustrates that high herbicidal activity is a result of the interplay between the different structural components of the molecule. Optimal substitution on the phenyl ring ensures correct orientation, the sulfonylurea bridge maintains the necessary geometry, and specific substituents on the triazine ring provide high-affinity binding and, in some cases, crop selectivity.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined field, with the core sulfonylurea structure being essential for its mode of action. The specific substitutions on the aryl and triazine rings are key to modulating the herbicidal potency and selectivity. This in-depth guide provides a foundational understanding for researchers and scientists in the field of herbicide development, offering insights into the rational design of new and more effective ALS inhibitors. Further research into the QSAR and molecular modeling of this compound analogs will continue to refine our understanding and pave the way for the development of next-generation herbicides.

References

- 1. benchchem.com [benchchem.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Triflusulfuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflusulfuron, a member of the sulfonylurea class of herbicides, is widely utilized for the selective post-emergence control of broadleaf weeds. Its efficacy is attributed to the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the environmental fate and degradation pathways of this compound is paramount for assessing its environmental impact, ensuring food safety, and guiding the development of new, more sustainable agricultural chemicals. This technical guide provides a comprehensive overview of the current scientific knowledge on the hydrolysis, photolysis, and microbial degradation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its degradation pathways and mode of action.

Physicochemical Properties of this compound-methyl

| Property | Value |

| Chemical Formula | C₁₇H₁₉F₃N₆O₆S |

| Molecular Weight | 528.5 g/mol |

| Water Solubility | pH dependent |

| Log P (octanol-water) | 1.4 (pH 7) |

| Vapor Pressure | 1.9 x 10⁻⁸ mPa (20°C) |

| pKa | 4.4 |

Environmental Degradation Pathways

The environmental degradation of this compound proceeds through several key pathways, including chemical hydrolysis, photolysis in water and soil, and metabolism by soil microorganisms and plants. The primary degradation mechanism involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides.

Hydrolysis

The hydrolysis of this compound is a critical abiotic degradation process, the rate of which is significantly influenced by the pH of the aqueous medium.[1] Hydrolysis is rapid under acidic conditions and considerably slower in neutral to basic environments.[1] The primary hydrolytic degradation pathway involves the cleavage of the sulfonylurea bridge, yielding two main products: 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and 6-methyl-2-methylcarboxylate benzenesulfonamide.[1][2]

Table 1: Hydrolytic Half-life (DT₅₀) of this compound-methyl at 25°C

| pH | Half-life (days) | Reference |

| 5 | Data not available; described as "fast" | [1] |

| 7 | Stable | [1] |

| 9 | Stable | [1] |

Photolysis

Photodegradation in the presence of sunlight is another significant route for the dissipation of this compound in the environment. In aqueous solutions, this compound-methyl undergoes photochemical degradation when exposed to UV light with wavelengths greater than 290 nm.[3] The main degradation pathways involve the cleavage and/or contraction of the sulfonylurea bridge, leading to the formation of several photoproducts.[3]

Table 2: Photolytic Degradation of this compound-methyl

| Medium | Condition | Half-life (DT₅₀) | Quantum Yield (Φ) | Reference |

| Aqueous Solution | UV light (>290 nm) | Not specified | Not specified | [3] |

Note: While photolysis is a confirmed degradation pathway, specific quantitative data such as half-life and quantum yield for this compound-methyl are not available in the public literature.

Soil Degradation

The degradation of this compound in soil is a complex process involving both abiotic (chemical hydrolysis) and biotic (microbial metabolism) mechanisms.[1] The relative contribution of these processes is largely dependent on soil properties, particularly pH. In acidic soils, chemical hydrolysis is the predominant degradation pathway, while microbial degradation plays a more significant role in neutral to alkaline soils.[1] The dissipation of this compound in soil can be described by biphasic kinetics.[1]

Table 3: Soil Degradation Half-life (DT₅₀) of a Structurally Similar Sulfonylurea Herbicide (Metsulfuron-methyl)

| Soil Condition | Half-life (DT₅₀) in days | Reference |

| Non-sterile | 12-14 | [4] |

| Sterile | 19-23 | [4] |

Note: Data specific to this compound-methyl across various soil types is limited. The provided data for Metsulfuron-methyl, a closely related sulfonylurea, illustrates the comparative rates of chemical and microbial degradation.

Plant Metabolism

The selectivity of this compound-methyl as a herbicide is primarily due to the differential rates of its metabolism in tolerant and susceptible plant species. Tolerant plants, such as sugar beets, rapidly metabolize the herbicide into non-phytotoxic compounds.

Table 4: Metabolism Half-life of this compound-methyl in Plants

| Plant Species | Tolerance | Half-life |

| Sugar beet (Beta vulgaris) | Tolerant | < 1 hour |

| Chenopodium album | Moderately Tolerant | 7 hours |

| Sensitive Weeds | Sensitive | > 35 hours |

Degradation Pathways and Mode of Action: Visualized

To illustrate the complex processes of this compound degradation and its mode of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: Hydrolytic degradation pathway of this compound-methyl.

Caption: Overview of this compound-methyl degradation in soil.

Caption: Mode of action of this compound-methyl via ALS inhibition.

Experimental Protocols

Determination of Hydrolytic Degradation Rate

Objective: To determine the rate of hydrolysis of this compound-methyl in aqueous solutions at different pH values.

Materials:

-

This compound-methyl analytical standard

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Constant temperature incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Analytical column suitable for sulfonylurea analysis (e.g., C18)

Procedure:

-

Prepare a stock solution of this compound-methyl in a suitable organic solvent (e.g., acetonitrile).

-

In separate sterile flasks, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration in the low mg/L range. Ensure the organic solvent volume is minimal (<1%) to not affect the aqueous environment.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals, withdraw an aliquot from each flask.

-

Immediately analyze the concentration of this compound-methyl in the aliquots using a validated HPLC method.

-

Continue sampling until a significant degradation of the parent compound is observed or for a predefined period.

-

Plot the natural logarithm of the concentration of this compound-methyl versus time for each pH.

-

The degradation rate constant (k) is the negative of the slope of the linear regression line.

-

Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.[5]

Analysis of this compound-methyl and its Metabolites in Soil and Water by LC-MS/MS

Objective: To quantify the concentration of this compound-methyl and its primary degradation products in soil and water samples.

Sample Preparation (Soil):

-

Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent, such as a mixture of acetonitrile and water or a buffered solution.

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil particles from the extract.

-

Collect the supernatant.

-

The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.[6]

Sample Preparation (Water):

-

Filter the water sample to remove suspended solids.

-

For low concentrations, a pre-concentration step using SPE is typically required.[6]

-

Pass a known volume of the filtered water through a conditioned SPE cartridge (e.g., C18).

-

Elute the retained analytes from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to a small volume and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), usually in positive ion mode for sulfonylureas.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound-methyl and its metabolites must be determined and optimized.

-

Quantification: Use a calibration curve prepared with analytical standards in a matrix-matched solution to account for matrix effects.

-

Conclusion

The environmental fate of this compound is governed by a combination of chemical and biological processes. Hydrolysis is a key abiotic pathway, particularly in acidic environments, leading to the cleavage of the sulfonylurea bridge. Photolysis also contributes to its degradation in the presence of sunlight. In soil, the interplay between chemical hydrolysis and microbial metabolism determines its persistence, with microbial activity being more influential in neutral to alkaline conditions. The rapid metabolism in tolerant plants like sugar beets is the basis for its selective herbicidal action. A thorough understanding of these degradation pathways and the factors that influence them is essential for the responsible use of this compound in agriculture and for the continued development of environmentally benign crop protection solutions. Further research to obtain more precise quantitative data on hydrolysis and photolysis rates under various environmental conditions would enhance the accuracy of environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-methyl dissipation in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]